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For Researchers, Scientists, and Drug Development Professionals

Introduction
Compound 360A is a synthetic, small molecule belonging to the pyridine dicarboxamide class

of compounds. It has garnered significant interest in the field of oncology and drug

development due to its potent and selective activity as a G-quadruplex (G4) stabilizing ligand.

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of

DNA and RNA, which are prevalent in telomeres and the promoter regions of several

oncogenes. By stabilizing these structures, Compound 360A can interfere with key cellular

processes such as telomere maintenance and oncogene transcription, leading to cell cycle

arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview

of the discovery, synthesis, mechanism of action, and biological evaluation of Compound 360A.

Discovery
The discovery of Compound 360A arose from research efforts focused on developing small

molecules that could selectively target and stabilize G-quadruplex structures. The rationale was

that such compounds could serve as novel anti-cancer agents by disrupting telomere function

and inhibiting the expression of oncogenes. The pyridine dicarboxamide scaffold was identified

as a promising pharmacophore for G4 recognition. Through systematic chemical modifications

and biological screening, Compound 360A, chemically known as 3,3'-((pyridine-2,6-

dicarbonyl)bis(azanediyl))bis(1-methylquinolin-1-ium), emerged as a lead candidate with high

affinity and selectivity for G4 structures over duplex DNA.[1]
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Synthesis
The synthesis of Compound 360A is a multi-step process that begins with the preparation of

the core pyridine dicarboxamide structure, followed by quaternization of the quinoline nitrogen

atoms.

Experimental Protocol: Synthesis of Compound 360A
Step 1: Synthesis of N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide

To a solution of 3-aminoquinoline in a suitable solvent such as toluene, add pyridine-2,6-

dicarbonyl dichloride.

Reflux the reaction mixture overnight.

The resulting precipitate, N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide, is collected by

filtration, washed, and dried.

Step 2: Synthesis of 3,3'-((Pyridine-2,6-dicarbonyl)bis(azanediyl))bis(1-methylquinolin-1-ium)

(Compound 360A)

Dissolve the product from Step 1 in a mixture of dimethylformamide (DMF) and acetone.

Add methyl iodide (CH₃I) to the solution.

Stir the reaction mixture at room temperature for 1-5 days.

The final product, Compound 360A, precipitates out of the solution and is collected by

filtration, washed with a cold solvent like methanol, and dried. The yield for this step is

typically around 61%.[2]

Characterization:

The structure and purity of the synthesized Compound 360A can be confirmed by various

analytical techniques, including:

¹H NMR (DMSO-d₆): δ 11.83 (s, 2H, NH), 10.13 (s, 2H), 9.67 (s, 2H), 8.62–8.53 (m, 6H),

8.49 (t, J = 7.7 Hz, 1H), 8.24 (t, J = 7.5 Hz, 2H), 8.08 (t, J = 7.6 Hz, 2H), 4.80 (s, 6H).[2]
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¹³C NMR (DMSO-d₆): δ 162.5, 147.5, 144.7, 141.2, 135.9, 134.5, 134.1, 132.3, 130.5, 129.9,

129.3, 126.5, 122.8, 119.3, 118.5, 49.2.[2]

ESI-MS: m/z 448.3 ([M-H-2I]⁺).[2]

HPLC-MS: To confirm purity.

Mechanism of Action
Compound 360A exerts its biological effects primarily through the stabilization of G-quadruplex

structures. This interaction leads to the disruption of telomere maintenance and the activation

of a DNA damage response pathway.

Signaling Pathway of Compound 360A-Induced DNA
Damage Response
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Figure 1: Signaling pathway of 360A-induced DNA damage response.

As depicted in Figure 1, Compound 360A binds to and stabilizes G-quadruplex structures,

particularly at the telomeres. This stabilization is recognized by the cell as a form of DNA

damage, leading to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase.[3][4]
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Activated ATM then phosphorylates a cascade of downstream targets, including H2AX (to form

γH2AX), 53BP1, and SMC1.[3] The accumulation of these DNA damage response proteins at

the telomeres results in telomere aberrations, such as telomere fusions and deletions, which

ultimately trigger apoptosis.[5]

Quantitative Biological Data
The biological activity of Compound 360A has been quantified in various assays,

demonstrating its potency and selectivity.

Assay Type
Target/Cell
Line

Endpoint Value Reference

Telomerase

Inhibition
Telomerase IC₅₀ 300 nM

Cytotoxicity
T98G

(glioblastoma)
IC₅₀ 4.8 ± 1.1 µM

CB193 (glioma) IC₅₀ 3.9 ± 0.4 µM

U118-MG

(glioblastoma)
IC₅₀ 8.4 ± 0.5 µM

SAOS-2

(osteosarcoma)
IC₅₀ >15 µM

Primary

astrocytes
IC₅₀ 17.4 ± 1.2 µM

PC-3 (prostate

cancer)
IC₅₀ ~3 µM [6]

HeLa (cervical

cancer)
IC₅₀ ~9 µM [6]

MCF-7 (breast

cancer)
IC₅₀ ~45 µM [6]

HFF-1 (normal

fibroblast)
IC₅₀ ~170 µM [6]
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Experimental Protocols & Workflows
FRET Melting Assay for G-Quadruplex Stabilization
This assay is used to determine the ability of a compound to stabilize G-quadruplex structures.

Sample Preparation
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Data Analysis

Prepare FRET-labeled
G4-forming DNA

Add Compound 360A
(various concentrations)

Incubate

Increase Temperature
(e.g., 25°C to 95°C)

Measure Fluorescence
at each temperature

Plot Fluorescence vs.
Temperature

Calculate Melting
Temperature (Tm)
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Figure 2: Experimental workflow for FRET melting assay.

Protocol:

A DNA oligonucleotide capable of forming a G-quadruplex is labeled with a FRET pair (e.g.,

FAM and TAMRA) at its ends.

The labeled oligonucleotide is incubated with varying concentrations of Compound 360A.

The samples are subjected to a gradual increase in temperature in a real-time PCR

machine.

Fluorescence is monitored at each temperature increment. In the folded state, the FRET pair

is in close proximity, resulting in quenching of the donor fluorophore. As the G-quadruplex

unfolds with increasing temperature, the FRET pair separates, leading to an increase in

donor fluorescence.

The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are

unfolded, is determined. An increase in Tm in the presence of Compound 360A indicates

stabilization of the G-quadruplex structure.

Analysis of Telomere Aberrations
This workflow is used to visualize and quantify the damage to telomeres induced by Compound

360A.
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Figure 3: Workflow for analyzing telomere aberrations.

Protocol:
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Cancer cell lines are treated with Compound 360A for a specified period.

Cells are arrested in metaphase, harvested, and chromosome spreads are prepared on

microscope slides.

The chromosomal DNA is denatured, and a fluorescently labeled peptide nucleic acid (PNA)

probe specific for the telomeric repeat sequence is hybridized to the chromosomes.

After washing to remove the unbound probe, the chromosomes are counterstained with a

DNA dye (e.g., DAPI).

Metaphase spreads are imaged using a fluorescence microscope, and various telomere

aberrations, such as sister telomere fusions, telomere losses, and telomere doublets, are

quantified.

Conclusion
Compound 360A is a potent and selective G-quadruplex stabilizing ligand with demonstrated

anti-cancer activity. Its mechanism of action, involving the induction of a telomere-specific DNA

damage response, makes it a valuable tool for cancer research and a promising lead for the

development of novel therapeutics. The detailed synthetic and experimental protocols provided

in this guide offer a foundation for researchers to further investigate the properties and potential

applications of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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